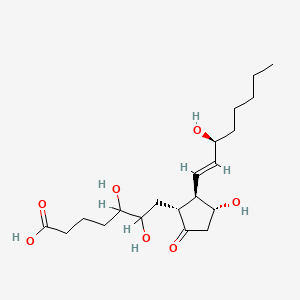

5,6-Dihydroxyprostaglandin E1

Description

Structure

3D Structure

Properties

CAS No. |

90817-53-1 |

|---|---|

Molecular Formula |

C20H34O7 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

5,6-dihydroxy-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O7/c1-2-3-4-6-13(21)9-10-14-15(18(24)12-17(14)23)11-19(25)16(22)7-5-8-20(26)27/h9-10,13-17,19,21-23,25H,2-8,11-12H2,1H3,(H,26,27)/b10-9+/t13-,14+,15+,16?,17+,19?/m0/s1 |

InChI Key |

WHDGPBGXORYVJU-ZQTGKMASSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC(C(CCCC(=O)O)O)O)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(C(CCCC(=O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC(C(CCCC(=O)O)O)O)O)O |

Synonyms |

5,6-DH-PGE1 5,6-dihydroxyprostaglandin E1 |

Origin of Product |

United States |

Biochemical Pathways of 5,6 Dihydroxyprostaglandin E1 Formation

Precursor Substrates and Initial Biotransformations

The journey to 5,6-Dihydroxyprostaglandin E1 begins with specific polyunsaturated fatty acids that undergo epoxidation and subsequent hydrolysis.

Role of Epoxyeicosatrienoic Acids (EETs) as Intermediates

Epoxyeicosatrienoic acids (EETs) are crucial intermediates in the biosynthesis of this compound. EETs are formed from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. wikipedia.org These enzymes introduce an epoxide group across one of the double bonds of arachidonic acid. wikipedia.org Specifically, cis-5(6)-Epoxy-cis-8,11,14-eicosatrienoic acid serves as a key precursor. researchgate.netcapes.gov.br This epoxide is then further metabolized to form various products, including this compound. researchgate.netcapes.gov.br The formation of EETs is a critical initial step, setting the stage for subsequent enzymatic actions.

Hydrolysis of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic Acid to 5,6-Dihydroxyeicosatrienoic Acid

The epoxide ring of cis-5(6)-Epoxy-cis-8,11,14-eicosatrienoic acid is susceptible to hydrolysis, a reaction that opens the ring to form a vicinal diol. This process is catalyzed by a class of enzymes known as epoxide hydrolases. researchgate.netucanr.edu The product of this hydrolysis is 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). researchgate.netnih.gov This dihydroxy fatty acid is the direct precursor that enters the prostaglandin (B15479496) synthesis pathway to ultimately yield this compound. researchgate.netwikipathways.org The stability of the epoxide intermediate is a key factor; for instance, the trans-isomer, 5,6-trans-EET, is significantly more resistant to this hydrolysis. nih.gov

Enzymatic Catalysis in this compound Synthesis

A concert of enzymes is required to convert the dihydroxy fatty acid precursor into the final prostaglandin product. These include epoxide hydrolases, cyclooxygenases, and isomerases.

Involvement of Epoxide Hydrolases

Epoxide hydrolases (EHs) are pivotal in the formation of the diol precursor, 5,6-dihydroxyeicosatrienoic acid. researchgate.netucanr.edu These enzymes catalyze the addition of a water molecule to the epoxide, resulting in the formation of the corresponding diol. nih.gov There are several isoforms of epoxide hydrolases, including soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). wikipedia.orgnih.gov While sEH is a primary enzyme for metabolizing many EETs, 5,6-EET is a relatively poor substrate for it. wikipedia.org The hydrolysis of the epoxide is an essential step, as the resulting diol, 5,6-dihydroxyeicosatrienoic acid, is the substrate for the subsequent cyclooxygenase-mediated reactions. researchgate.net

Contribution of Cyclooxygenases (e.g., Sheep Seminal Vesicle COX)

Once 5,6-dihydroxyeicosatrienoic acid is formed, it can be metabolized by cyclooxygenase (COX) enzymes. researchgate.net COX enzymes, such as those found in sheep seminal vesicles, are bifunctional enzymes that exhibit both cyclooxygenase and peroxidase activity, and are central to prostaglandin synthesis. nih.gov The COX enzyme converts 5,6-dihydroxyeicosatrienoic acid into prostaglandin endoperoxide intermediates, specifically 5,6-dihydroxyprostaglandin G1 and 5,6-dihydroxyprostaglandin H1. researchgate.net These intermediates are then further processed to form various prostaglandins (B1171923).

Role of Glutathione-Dependent Isomerases

The final step in the synthesis of this compound from the endoperoxide intermediate, 5,6-dihydroxyprostaglandin H1, requires the action of an isomerase. Specifically, the formation of prostaglandin E compounds is facilitated by glutathione-dependent prostaglandin E synthases. researchgate.netnih.gov The presence of glutathione (B108866) (GSH) is crucial for the activity of these enzymes. researchgate.netnih.gov These isomerases catalyze the conversion of the H-ring of the endoperoxide into the keto-hydroxy cyclopentane (B165970) ring characteristic of PGE1. ki.senih.gov Studies have shown that in the presence of glutathione, the formation of this compound is observed from the metabolism of 5,6-dihydroxyeicosatrienoic acid. researchgate.net

Subcellular Localization of Biosynthetic Enzymes (e.g., Microsomal Fractions)

The enzymes responsible for prostaglandin synthesis are strategically located within the cell to ensure efficient production. Studies have consistently localized the key enzymes of prostanoid biosynthesis to the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govplos.org

Prostaglandin-endoperoxide synthases (cyclooxygenases) have been identified in the endoplasmic reticulum. nih.gov Furthermore, microsomal prostaglandin E synthase-1 (mPGES-1), a crucial enzyme in the final step of PGE2 synthesis, is a membrane-associated protein, as its name suggests. nih.govnih.gov Given the structural similarities and shared enzymatic machinery, it is highly probable that the enzymes involved in this compound synthesis, particularly the terminal synthase, also reside in these microsomal fractions. Research on human neutrophils has shown that enzymes like COX-2 and mPGES-1 are found in Golgi- and ER-containing fractions. plos.org

Table 2: Subcellular Location of Key Prostaglandin Biosynthetic Enzymes

| Enzyme | Subcellular Location | Reference |

|---|---|---|

| Prostaglandin-endoperoxide Synthases (COX) | Endoplasmic Reticulum, Golgi Apparatus | nih.govplos.org |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Endoplasmic Reticulum, Golgi Apparatus | plos.orgnih.gov |

Regulatory Aspects of this compound Biosynthesis

The biosynthesis of prostaglandins is a tightly regulated process, influenced by cellular needs and external stimuli. The regulation of this compound synthesis is likely governed by similar principles that control the production of other prostaglandins, particularly PGE1 and PGE2.

A primary regulatory point is the expression and activity of the biosynthetic enzymes. For instance, microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme, with its expression markedly increased by pro-inflammatory stimuli. nih.govpnas.org This induction leads to a surge in prostaglandin production during inflammation.

The availability of the precursor fatty acid is another critical factor. The synthesis of PGE1 versus PGE2 is influenced by the cellular metabolism and availability of their respective precursors, dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). nih.gov Studies have shown that the production of PGE2 is often favored due to the preferential incorporation and release of AA from cellular phospholipid pools. nih.gov Therefore, the synthesis of this compound would be dependent on the cellular mechanisms that make its specific dihydroxylated precursor available.

Furthermore, co-factors can play a significant regulatory role. For example, the formation of this compound from 5,6-dihydroxyeicosatrienoic acid is dependent on the presence of glutathione. researchgate.net Additionally, Vitamin C has been shown to stimulate the formation of PGE1 in human platelets, suggesting a potential regulatory role for antioxidants in the synthesis of related compounds. nih.gov The activity of phosphodiesterases, which can be stimulated by prostaglandins themselves in a feedback loop, also regulates the signaling pathways influenced by these lipids. nih.gov

Table 3: Regulatory Factors in Prostaglandin Biosynthesis

| Factor | Effect on Biosynthesis | Reference |

|---|---|---|

| Pro-inflammatory Stimuli | Induce expression of mPGES-1 | nih.govpnas.org |

| Precursor Availability (e.g., DGLA vs. AA) | Determines the type of prostaglandin produced | nih.gov |

| Glutathione | Required co-factor for synthesis from diol precursor | researchgate.net |

| Vitamin C | Stimulates PGE1 formation | nih.gov |

| Phosphodiesterase Activity | Modulates prostaglandin-induced signaling | nih.gov |

Metabolic Fate and Catabolic Pathways of 5,6 Dihydroxyprostaglandin E1

Enzymatic Degradation and Inactivation Mechanisms

The enzymatic degradation of 5,6-Dihydroxyprostaglandin E1 is characterized by the formation of related metabolites and its connection to other prostaglandin (B15479496) series through shared biosynthetic precursors.

Research has identified several key metabolites that arise from the enzymatic processing of this compound and its immediate precursors. In studies involving the incubation of 5(6)-epoxy-8,11,14-eicosatrienoic acid with ram seminal vesicles, this compound was identified as the most polar metabolite. In the same metabolic process, a metabolite of medium polarity was identified as its delta 5-lactone, indicating a direct metabolic relationship.

Furthermore, the biosynthesis of 5,6-dihydroxyprostaglandin F1α has been documented to occur from 5,6-dihydroxyeicosatrienoic acid in ram seminal vesicles, highlighting a close biosynthetic link. This suggests that these compounds are part of a closely related metabolic cascade, originating from the same family of oxygenated fatty acids. 5,6-dihydroxyprostaglandin F1α is considered a prostanoid and has been identified in various biological contexts.

Metabolites of this compound and Related Precursors

| Metabolite Name | Precursor | Notes |

| Delta 5-Lactone of this compound | 5(6)-Epoxy-8,11,14-eicosatrienoic acid | Identified as a metabolite of medium polarity alongside this compound. |

| 5,6-Dihydroxyprostaglandin F1 Alpha | 5,6-Dihydroxyeicosatrienoic acid | Biosynthesized in the same biological system (ram seminal vesicles) as this compound. |

The metabolic pathways of this compound are interconnected with other prostaglandin series, primarily through common precursors within the eicosanoid synthesis cascade. Eicosanoids, including prostaglandins (B1171923), are derived from polyunsaturated fatty acids. The synthesis of this compound begins with the cytochrome P450 (CYP450) epoxygenase pathway, which converts fatty acids into epoxyeicosatrienoic acids (EETs). These EETs, such as 5(6)-EET, can serve as substrates for different enzymatic systems, including cyclooxygenases (COX), potentially leading to the formation of various prostanoid structures. This shared origin allows for metabolic crosstalk, where the initial precursor can be shunted into different branches of the prostaglandin synthesis network, influencing the relative balance of different eicosanoid series.

Non-Enzymatic Transformations (e.g., Chemical Isomerization to 5,6-Dihydroxyprostaglandin B1)

Beyond enzymatic reactions, this compound can undergo non-enzymatic chemical transformations. Prostaglandins of the E series are known to be chemically unstable and can isomerize to the more stable A and B series. A key finding from the analysis of metabolites derived from 5(6)-epoxy-8,11,14-eicosatrienoic acid, including this compound, was that they all exhibited a maximal ultraviolet absorbance at 278 nm following treatment with alkali. This specific absorbance is characteristic of Prostaglandin B (PGB) compounds, indicating that the dihydroxy-PGE1 structure is chemically converted to a PGB-type structure under these conditions. This suggests a pathway for non-enzymatic degradation to a corresponding 5,6-Dihydroxyprostaglandin B1.

Broader Metabolic Context within Eicosanoid Catabolism

This compound is a component of the larger eicosanoid metabolic network. Eicosanoids are signaling molecules derived from 20-carbon polyunsaturated fatty acids, such as arachidonic acid. Their synthesis occurs via three main enzymatic routes: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

This compound originates specifically from the CYP450 epoxygenase pathway. This pathway generates epoxyeicosatrienoic acids (EETs), which are subsequently metabolized by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxy-derivatives (DiHETs). The formation of this compound from its epoxide precursor represents a specific branch of this pathway. The catabolism of such compounds is an essential part of regulating physiological processes like inflammation and blood pressure.

Biological Roles and Cellular Mechanisms of 5,6 Dihydroxyprostaglandin E1

Modulation of Intracellular Signaling Cascades (in vitro and non-human in vivo focus)

Current research has primarily elucidated the biosynthetic pathways of 5,6-Dihydroxyprostaglandin E1 rather than its direct impact on intracellular signaling. It is known to be formed in the microsomes of ram seminal vesicles from its precursor, 5,6-dihydroxy-8,11,14-eicosatrienoic acid, a process that occurs in the presence of glutathione (B108866) nih.gov. It is also a metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid nih.gov.

However, specific studies detailing the direct effects of this compound on key intracellular signaling cascades, such as the protein kinase C (PKC) or mitogen-activated protein kinase (MAPK) pathways, are not available in the current body of scientific literature. Therefore, its role as a modulator of these critical cellular communication networks remains an area for future investigation.

Interactions with Lipid-Mediated Signaling Pathways

The classification of this compound as a prostaglandin (B15479496) places it within the broad category of lipid mediators. Its biosynthesis from fatty acid precursors is a key aspect of its existence within lipid signaling. In experimental settings with ram seminal vesicles, the formation of prostaglandin E compounds was observed to be less pronounced from the diol precursor (5,6-dihydroxy-8,11,14-eicosatrienoic acid) when compared to its formation from the corresponding epoxide or from arachidonic acid nih.gov. This suggests a nuanced role and potentially lower abundance compared to other prostaglandins (B1171923) under certain metabolic conditions. The likely endoperoxide intermediates in its formation are 5,6-dihydroxyprostaglandin G1 and 5,6-dihydroxyprostaglandin H1 nih.gov.

Despite its origin, specific research detailing the direct interactions of this compound with other lipid-mediated signaling pathways has not been extensively reported. Its potential cross-talk with pathways involving other eicosanoids, sphingolipids, or phospholipids is yet to be characterized.

Influence on Enzymatic Activities and Gene Expression (in vitro experimental contexts)

The biosynthesis of this compound is dependent on enzymatic activity. For instance, epoxide hydrolases can hydrolyze its precursor, cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid, to form 5,6-dihydroxy-8,11,14-eicosatrienoic acid, which is then metabolized to this compound nih.gov.

Beyond the enzymes involved in its own synthesis, there is a lack of specific data on how this compound itself influences the activity of other enzymes or modulates gene expression. Experimental studies designed to measure its impact on the expression levels of specific genes or the catalytic activity of key cellular enzymes have not been identified in the available literature.

Effects on Cellular Processes in Experimental Models (e.g., related to oxidative stress, inflammation, in vitro studies)

While prostaglandins, as a class, are well-known mediators of inflammation and are linked to processes involving oxidative stress, specific studies focusing on the direct effects of this compound in these contexts are not currently available. Research on its metabolic precursor, cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid, and other related prostaglandins has been conducted, but the distinct contribution of the 5,6-dihydroxy metabolite to cellular processes such as oxidative balance and inflammatory responses has not been delineated in experimental models.

Advanced Analytical Methodologies for 5,6 Dihydroxyprostaglandin E1 Research

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical initial step to isolate 5,6-Dihydroxyprostaglandin E1 from interfering substances in biological matrices such as plasma, urine, and tissue homogenates. nih.gov The goal is to obtain a clean, concentrated sample suitable for subsequent analysis, which is crucial for achieving the necessary sensitivity and specificity. nih.gov

Solid-Phase Extraction (SPE) is a widely adopted and robust method for purifying prostaglandins (B1171923) and related eicosanoids from complex samples. nih.govresearchgate.netcapes.gov.br This technique utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample, while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

For prostaglandins like this compound, reversed-phase SPE is commonly employed, with octadecasilane-bonded silica (B1680970) (C18) being a frequent choice for the stationary phase. nih.govacs.org The process typically involves acidifying the sample, often with formic acid, to ensure the carboxyl group of the prostaglandin (B15479496) is protonated, thereby increasing its retention on the nonpolar C18 sorbent. nih.govacs.org

A typical SPE protocol involves four main steps:

Conditioning: The C18 cartridge is conditioned with methanol (B129727) and then equilibrated with water or a weak buffer. lipidmaps.org

Loading: The pre-treated and acidified biological sample is loaded onto the cartridge. lipidmaps.org

Washing: The cartridge is washed with a weak organic solvent (e.g., 10% methanol) or an acidic aqueous solution to remove polar, interfering compounds. acs.orglipidmaps.org

Elution: The target analyte, this compound, is eluted with a stronger organic solvent like methanol or ethyl acetate (B1210297). acs.orglipidmaps.org

Studies have demonstrated that SPE procedures can be optimized to achieve high recovery rates, often exceeding 90% for various prostaglandins. nih.govnih.gov Automation of SPE systems has further improved efficiency, allowing for faster processing of large batches of samples with reduced solvent consumption compared to manual methods. nih.gov

| Parameter | Description | Common Examples/Conditions | Source |

|---|---|---|---|

| Sorbent Type | The solid material used to retain the analyte. | Octadecasilane (C18) silica, Polymer-based (e.g., Strata-X) | nih.govlipidmaps.org |

| Sample Pre-treatment | Ensures the analyte is in the proper form for retention. | Acidification to pH ~3 with formic or other acids. | nih.govacs.org |

| Wash Solution | Removes hydrophilic impurities. | 10% Methanol, Water, Dilute formic acid/acetonitrile (B52724). | acs.orglipidmaps.org |

| Elution Solvent | Recovers the purified analyte from the sorbent. | Methanol, Ethyl acetate. | acs.orglipidmaps.org |

| Recovery Rate | The percentage of the analyte recovered after the process. | Often >90% for related prostaglandins. | nih.govnih.gov |

Supported Liquid Extraction (SLE) has emerged as a high-throughput and automation-friendly alternative to traditional liquid-liquid extraction (LLE) and, in some cases, SPE. nih.govresearchgate.net SLE utilizes a chemically inert diatomaceous earth material packed into columns or 96-well plates. The aqueous sample is loaded onto the support, where it spreads out to form a thin film with a large surface area. A water-immiscible organic solvent is then passed through the support, extracting the analytes of interest while leaving behind polar impurities like proteins, salts, and phospholipids. nih.govresearchgate.net

For the extraction of eicosanoids from aqueous samples like plasma, an optimized SLE method involves using 0.1% formic acid in water as the sample diluent and 0.1% formic acid in methyl acetate as the elution solvent. nih.govresearchgate.net This approach has been shown to efficiently remove proteins from human plasma and provide quantitative performance comparable to standard reversed-phase SPE methods. nih.gov The primary advantages of SLE include its speed, reduced solvent consumption, and ease of automation, making it an attractive option for rapid lipid mediator extraction from various biological fluids. nih.govresearchgate.net

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection. The choice of technique depends on the analyte's properties and the desired sensitivity and specificity of the assay.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prostaglandins. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating eicosanoids, including this compound. nih.gov

In RP-HPLC, a nonpolar stationary phase, most commonly a C18 column, is used with a polar mobile phase. nih.govresearchgate.net Separation is achieved by gradually increasing the organic content of the mobile phase (gradient elution), which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govmdpi.com

While RP-HPLC is more common, normal-phase (NP-HPLC) can also be utilized. NP-HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) mixed with isopropanol). nih.gov This method can be particularly effective for separating geometric isomers of certain metabolites, offering an alternative chromatographic selectivity compared to reversed-phase systems. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase Example | Application Note | Source |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (e.g., Zorbax SB-C18, Acquity UPLC BEH shield RP18) | Water/Acetonitrile gradient with 0.1% formic acid. | Widely used for separating a broad range of eicosanoids from biological extracts. | nih.govlipidmaps.orgmdpi.com |

| Normal-Phase HPLC | Silica | Hexane/Isopropanol gradient. | Effective for separating certain regioisomers that may be difficult to resolve with RP-HPLC. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Prostaglandins, including this compound, are not inherently volatile due to their polar functional groups (hydroxyls and a carboxylic acid). Therefore, a critical derivatization step is required prior to GC analysis to convert them into more volatile and thermally stable derivatives. acs.orgnih.gov

The derivatization process often involves multiple steps:

Methoximation: Protection of ketone groups using methoxyamine hydrochloride to prevent enolization.

Esterification: Conversion of the carboxylic acid group to an ester (e.g., a methyl ester). acs.org

Silylation: Conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). hmdb.ca

Once derivatized, the sample is injected into the gas chromatograph, where analytes are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. acs.orgnih.gov GC-MS offers high chromatographic resolution and, through the use of selected ion monitoring (SIM), can achieve high sensitivity and specificity for quantifying target analytes in complex mixtures. acs.orgmdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of eicosanoids, including this compound, in biological matrices. nih.govresearchgate.net This method combines the superior separation capabilities of HPLC (or Ultra-Performance Liquid Chromatography, UPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry. lipidmaps.orgresearchgate.net

The LC system, typically a reversed-phase setup, separates the analytes before they are introduced into the mass spectrometer's ion source. nih.gov Electrospray ionization (ESI) is commonly used, and because of the carboxylic acid moiety, prostaglandins are usually detected in the negative ion mode. nih.govlipidmaps.org

Tandem mass spectrometry (MS/MS) significantly enhances specificity through the use of Multiple Reaction Monitoring (MRM). In MRM, the first mass analyzer (Q1) is set to select the specific molecular ion (the precursor ion) of the target analyte. This ion is then fragmented in a collision cell (q2), and a specific fragment ion (the product ion) is monitored by the third mass analyzer (Q3). researchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from matrix components and allowing for accurate quantification even at very low concentrations. nih.govresearchgate.net Validated LC-MS/MS methods can quantify dozens of eicosanoids simultaneously in a single analytical run, making it a powerful tool for lipidomics and metabolic profiling. nih.govresearchgate.net Research has successfully used LC-MS to identify related compounds like 5,6-dihydroxyprostaglandin F1α in samples such as embryo culture media and plant extracts. mdpi.comfrontiersin.org

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technology for the detection and structural analysis of eicosanoids, including this compound. Its high sensitivity allows for the detection of these low-abundance signaling molecules, while its specificity enables their identification within complex biological matrices. creative-proteomics.com Typically, prostaglandins are analyzed in negative ion mode using electrospray ionization (ESI), which takes advantage of the readily deprotonated carboxylic acid moiety present in their structure. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS and MS^n) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of prostaglandins. creative-proteomics.com This technique involves multiple stages of mass analysis to probe the molecule's structure. In a typical MS/MS experiment on a triple quadrupole instrument, a precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole (Q1), fragmented through collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). washington.edu This process generates a characteristic fragmentation pattern, or "fingerprint," that is unique to the analyte's structure. nih.gov

The fragmentation of prostaglandins often involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the cyclopentane (B165970) ring and the two side chains. creative-proteomics.com By analyzing these specific product ions, researchers can confirm the identity of the compound and differentiate it from its isomers. sciex.com More advanced techniques, such as MSⁿ, which can be performed on ion trap mass spectrometers, allow for sequential fragmentation of product ions, providing even deeper structural insights into the molecule's composition and connectivity. nih.gov While specific fragmentation data for this compound is not widely published, its fragmentation pattern can be inferred from related compounds like Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2).

Table 1: Inferred MS/MS Fragmentation Profile for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Description of Neutral Loss |

| [M-H]⁻ | [M-H-H₂O]⁻ | Loss of a water molecule from a hydroxyl group |

| [M-H]⁻ | [M-H-2H₂O]⁻ | Sequential loss of two water molecules |

| [M-H]⁻ | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group |

| [M-H]⁻ | [M-H-H₂O-CO₂]⁻ | Combined loss of water and carbon dioxide |

High-Resolution Mass Spectrometry (e.g., Quadrupole-Orbitrap, Time-of-Flight Hybrids)

High-resolution mass spectrometry (HRMS) offers a significant advantage in prostaglandin research by providing highly accurate mass measurements (typically ≤5 ppm error). waters.comwaters.com Instruments like Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) hybrids combine a quadrupole for precursor ion selection with a high-resolution mass analyzer. creative-proteomics.com This capability allows for the determination of the elemental composition of an unknown compound, greatly increasing the confidence in its identification. waters.com

The primary benefit of HRMS in this context is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. sciex.comsciex.com For instance, in a complex biological sample, multiple lipids may have very similar masses. HRMS can resolve these species, ensuring that the detected signal corresponds unequivocally to this compound and not an interfering compound. nih.govresearchgate.net The high mass accuracy applies to both the precursor ion and its fragment ions, aiding in the confident structural elucidation of novel or unexpected metabolites. waters.com

Quantitative Approaches (e.g., Selected Reaction Monitoring)

For quantitative analysis, the most widely used technique is selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). washington.edunih.govembopress.org Performed on triple quadrupole mass spectrometers, SRM is a non-scanning technique where the instrument is set to monitor specific, predefined mass-to-charge (m/z) transitions from a precursor ion to one or more of its characteristic product ions. nih.govnih.gov

This two-stage mass filtering (Q1 and Q3) provides exceptional selectivity and sensitivity by filtering out most other ions from the complex sample matrix, resulting in a very low signal-to-noise ratio. washington.eduthermofisher.com The intensity of the SRM signal is directly proportional to the amount of the analyte present, allowing for precise quantification over a wide dynamic range. thermofisher.com For a robust assay, multiple SRM transitions are typically monitored for each analyte to ensure specificity and confirm identity. washington.edu

Table 2: Illustrative SRM Transitions for Prostaglandin E-Series Compounds

| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) |

| Prostaglandin E2 (PGE2) | 351.2 | 271.2 |

| Prostaglandin E2 (PGE2) | 351.2 | 189.5 |

| Deuterated PGE2 (PGE2-d4) | 355.2 | 275.5 |

Note: This table provides examples from related, well-studied prostaglandins to illustrate the SRM concept. researchgate.netnih.gov The optimal transitions for this compound would need to be determined empirically.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis. nih.govnih.gov The method relies on the addition of a known quantity of a stable isotope-labeled (e.g., deuterium (B1214612), ¹³C, or ¹⁸O) version of the analyte of interest to the sample at the earliest stage of preparation. lipidmaps.orglipidmaps.org This labeled compound serves as the ideal internal standard because it is chemically identical to the endogenous analyte and thus behaves the same way during sample extraction, purification, and ionization. nih.gov

Because the internal standard and the analyte differ only in mass, they can be distinguished by the mass spectrometer. lipidmaps.org By measuring the ratio of the signal from the endogenous (unlabeled) analyte to the signal from the spiked (labeled) internal standard, an accurate and absolute quantification can be achieved. frontiersin.org This ratiometric measurement effectively corrects for any analyte loss during sample processing and compensates for matrix effects (signal suppression or enhancement) during MS analysis, ensuring reliable and reproducible results. nih.gov The development of such an assay requires the synthesis or commercial availability of an appropriate labeled internal standard for this compound. nih.gov

Bioanalytical Assay Development and Validation for Research Applications

Developing a robust and reliable bioanalytical assay for this compound is a multi-step process crucial for obtaining meaningful research data. europa.eu The process begins with method development, followed by rigorous validation to ensure the method is fit for its intended purpose. nih.gov

Method Development: This phase involves optimizing all aspects of the analytical procedure. europa.eu Key steps include:

Sample Preparation: The goal is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue) and remove interferences. nih.gov Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). lipidmaps.orglipidmaps.org Care must be taken to prevent analyte degradation or artificial formation during this process. nih.gov

Chromatographic Separation: Liquid chromatography (LC), particularly ultra-performance liquid chromatography (UPLC), is used to separate this compound from other compounds, including its isomers, prior to MS detection. nih.govresearchgate.net This step is critical for reducing matrix effects and ensuring specificity. sciex.com

Mass Spectrometric Detection: This involves selecting the ionization mode (typically negative ESI) and optimizing MS parameters, such as SRM transitions and collision energies, to achieve the best sensitivity and selectivity for the analyte and its isotope-labeled internal standard. lipidmaps.orgnih.gov

Method Validation: Once developed, the assay must be fully validated according to established guidelines (e.g., ICH M10). europa.eu Validation demonstrates that the method is reliable and reproducible for the intended application. mdpi.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured concentration to the true value. frontiersin.org

Precision: The degree of scatter or variability between repeated measurements, expressed as the coefficient of variation (CV). frontiersin.org

Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte over a defined range. lipidmaps.org

Sensitivity: Defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. frontiersin.org

Recovery: The efficiency of the extraction process. lipidmaps.org

Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). mdpi.com

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of mean determined concentration to the nominal value. | Within ±15% of nominal value (±20% at LLOQ). frontiersin.org |

| Precision | Repeatability of measurements, expressed as CV%. | ≤15% CV (≤20% at LLOQ). frontiersin.org |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of interfering peaks should be <20% of the LLOQ. |

| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve with acceptable accuracy and precision. | Signal-to-noise ratio >5; accuracy and precision criteria must be met. |

| Linearity | Correlation of the calibration curve. | Correlation coefficient (r²) ≥ 0.99. |

| Stability | Analyte concentration remains consistent under various conditions. | Mean concentration within ±15% of the baseline value. mdpi.com |

Preclinical Research Models for 5,6 Dihydroxyprostaglandin E1 Investigation

In Vitro Enzymatic and Subcellular Fraction Systems (e.g., Ram Seminal Vesicle Microsomes)

In vitro systems utilizing subcellular fractions, particularly microsomes from ram seminal vesicles, have been instrumental in elucidating the biosynthetic pathway of 5,6-Dihydroxyprostaglandin E1. nih.govcapes.gov.br These microsomes are a rich source of the enzymes required for prostaglandin (B15479496) synthesis, such as cyclooxygenase (COX) and endoperoxide E isomerase. nih.govcapes.gov.br

Research has demonstrated that this compound can be synthesized from precursors like cis-5(6)-epoxy-cis-8,11,14-eicosatrienoic acid and 5,6-dihydroxy-8,11,14-eicosatrienoic acid. nih.govresearchgate.net In a typical experimental setup, the precursor substrate is incubated with ram seminal vesicle microsomes. nih.govresearchgate.net The presence of glutathione (B108866) as a cofactor is crucial for the activity of endoperoxide E isomerase, which facilitates the formation of prostaglandin E compounds. nih.govresearchgate.net

In one key study, the incubation of 5(6)-epoxy-8,11,14-eicosatrienoic acid with ram seminal vesicle microsomes for 2 minutes at 37°C in the presence of 1 mM glutathione yielded several polar metabolites. nih.gov Following extraction and purification by high-performance liquid chromatography (HPLC), this compound was identified as the most polar metabolite. nih.gov Other metabolites formed in this reaction included 5(6)-epoxyprostaglandin E1 and its delta-5-lactone. nih.gov The biosynthesis of this compound was also observed when 5,6-dihydroxy-8,11,14-eicosatrienoic acid was used as the substrate in the presence of glutathione. researchgate.net These findings highlight that both the epoxide and the diol forms of the eicosatrienoic acid precursor can be metabolized by the enzymatic machinery in ram seminal vesicles to produce this compound. researchgate.net

Table 1: In Vitro Synthesis of this compound

| Enzyme Source | Substrate | Key Conditions | Major Products Identified | Reference |

|---|---|---|---|---|

| Ram Seminal Vesicle Microsomes | 5(6)-Epoxy-8,11,14-eicosatrienoic acid | 1 mM Glutathione, 37°C, 2 min | This compound, 5(6)-Epoxyprostaglandin E1, Delta-5-lactone of this compound | nih.gov |

| Ram Seminal Vesicle Microsomes | 5,6-dihydroxy-8,11,14-eicosatrienoic acid | 1 mM Glutathione, 37°C, 2 min | This compound, 5,6-Dihydroxyprostaglandin F1α | researchgate.net |

Cell Culture Models for Mechanistic Studies (e.g., primary cells, immortalized cell lines, related to lipid metabolism)

A comprehensive review of the scientific literature did not yield specific studies where cell culture models, such as primary cells or immortalized cell lines, were used to investigate the mechanisms of action or the role of this compound in lipid metabolism or other cellular processes.

In Vivo Animal Models for Physiological and Pathophysiological Contexts (e.g., metabolomics in calves, studies related to lipid metabolism in mice)

Based on available scientific documentation, there are no specific in vivo animal model studies that have investigated the physiological or pathophysiological effects of this compound. While the precursor, 5(6)-dihydroxyeicosatrienoic acid (5,6-DiHET), has been noted to have decreased plasma levels in a high-fat diet-induced rat model of hyperlipidemia, research focusing on the administration or endogenous role of the downstream metabolite, this compound, in animal models is not present in the literature. caymanchem.comcaymanchem.com

Ex Vivo Tissue and Organ Perfusion Systems

There is no information in the available scientific literature on the use of ex vivo tissue or organ perfusion systems to study the metabolism or effects of this compound. While these systems are used to study other prostaglandins (B1171923), such as prostaglandin E1, in the context of organ preservation, specific research applying this model to this compound has not been documented. eujtransplantation.comnih.gov

Structure Activity Relationship Studies and Analog Design

Identification of Structural Determinants for Biological Activity

The biological activity of prostaglandins (B1171923) is intrinsically linked to their unique molecular architecture, which consists of a cyclopentane (B165970) ring and two side chains, the α-chain and the ω-chain. For Prostaglandin (B15479496) E1 (PGE1) and its analogs, several structural features are critical for receptor binding and subsequent biological responses.

The α-chain, terminating in a carboxylic acid group, is a primary determinant for receptor interaction. Modifications to this chain, such as esterification or amidation, can significantly alter the compound's potency and selectivity. The length and conformation of this chain are also crucial for optimal activity.

The cyclopentanone (B42830) ring of PGE1 contains a ketone group at C-9 and a hydroxyl group at C-11. The stereochemistry of these substituents is vital. For instance, the natural configuration of the hydroxyl group at C-11 is essential for potent activity at many prostanoid receptors.

The ω-chain features a hydroxyl group at C-15 and a trans double bond between C-13 and C-14. The (S)-configuration of the C-15 hydroxyl group is a critical determinant for the biological activity of most prostaglandins. Oxidation of this hydroxyl group to a ketone, as seen in the major metabolite 15-keto-PGE1, generally leads to a significant loss of activity.

In the case of 5,6-Dihydroxyprostaglandin E1, the introduction of vicinal diols at the C-5 and C-6 positions of the α-chain represents a significant structural modification. The presence of these hydroxyl groups can be expected to increase the polarity of the molecule, which may influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. The stereochemistry of these diols would also be a critical factor in determining the molecule's interaction with its biological targets. Studies on related compounds, such as 5,6-dihydroxyeicosatrienoic acid, indicate that these dihydroxy metabolites can be formed in biological systems, suggesting a potential physiological role. nih.govwikipathways.org

Research on PGE1 analogs has demonstrated that even minor structural changes can lead to dramatic shifts in receptor selectivity and biological function. For example, misoprostol, a synthetic analog of PGE1, possesses a methyl ester at the C-1 position and a tertiary hydroxyl group at C-16, which contribute to its oral activity and altered receptor binding profile. acs.orgbiorxiv.orggoogleapis.com Similarly, the design of analogs of this compound would require careful consideration of the stereochemistry and nature of the substituents on both the cyclopentane ring and the side chains to modulate its activity and selectivity.

Chemical Synthesis Strategies for Analog Development and Probing

The chemical synthesis of prostaglandins and their analogs is a complex and challenging field of organic chemistry, owing to the presence of multiple stereocenters and sensitive functional groups. The development of synthetic strategies for this compound analogs would draw heavily from the well-established methods for PGE1 synthesis.

A common strategy for prostaglandin synthesis is the three-component coupling approach, which involves the convergent assembly of the cyclopentanone core, the α-chain, and the ω-chain. researchgate.net This approach allows for the late-stage introduction of structural diversity in the side chains, making it suitable for the generation of analog libraries for SAR studies.

For the synthesis of this compound analogs, a key step would be the introduction of the diol functionality onto the α-side chain. This could be achieved through various methods, such as the dihydroxylation of a corresponding alkene precursor using reagents like osmium tetroxide or through the opening of an epoxide. The stereochemical outcome of this dihydroxylation would be a critical consideration.

Parallel synthesis techniques have also been applied to the generation of prostaglandin analog libraries. nih.gov This high-throughput approach enables the rapid synthesis of a diverse range of compounds by systematically varying the building blocks for the α- and ω-chains. Such a strategy could be adapted for the development of this compound analogs to explore the impact of different substituents on biological activity.

The synthesis of isotopically labeled analogs, for instance with deuterium (B1214612) or carbon-13, is another important strategy for probing the metabolism and mechanism of action of prostaglandins. These labeled compounds are invaluable tools for metabolic fate studies and for use in mass spectrometry-based quantitative assays.

Computational Approaches for Molecular Modeling and Activity Prediction

Computational methods play an increasingly important role in modern drug discovery and are particularly valuable in the study of complex molecules like prostaglandins. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can provide insights into the binding of this compound to its receptors and help predict the activity of novel analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov By docking this compound and its virtual analogs into the binding sites of various prostanoid receptors (EP1-4, DP, FP, IP, TP), it is possible to estimate their binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information can guide the design of new analogs with improved potency and selectivity. For example, docking studies of PGE1 with its receptors have highlighted the importance of specific amino acid residues in the binding pocket for ligand recognition. researchgate.net

Pharmacophore modeling is another valuable computational tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological activity. By aligning a set of active prostaglandin analogs, a pharmacophore model can be generated that can then be used to screen virtual compound libraries for new potential ligands.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipathways.org For this compound, a QSAR study could involve generating a set of analogs with varying physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and correlating these properties with their measured biological activities. The resulting model could then be used to predict the activity of untested analogs.

While specific computational studies on this compound are not widely reported, the application of these methods to the broader class of prostaglandins has been successful in rationalizing their SAR and in the design of novel analogs with desired therapeutic profiles.

Interactions with Broader Biochemical and Physiological Systems

Cross-Talk within the Eicosanoid Superfamily

5,6-Dihydroxyprostaglandin E1 is an integral member of the eicosanoid superfamily, a large group of signaling molecules derived from 20-carbon fatty acids. hmdb.cawikipedia.org Its biosynthesis and metabolism are intrinsically linked with other major eicosanoid pathways, illustrating the complex cross-talk that occurs within this family of lipid mediators.

The primary point of intersection for this compound with other eicosanoids is at the level of its precursors. It is a downstream metabolite of 5(6)-epoxyeicosatrienoic acid (5(6)-EET), which is formed from arachidonic acid through the cytochrome P450 epoxygenase pathway. nih.gov This immediately establishes a link between the cyclooxygenase (COX) and cytochrome P450 pathways, two of the three major enzymatic routes of eicosanoid synthesis. The metabolism of 5(6)-EET can diverge to form different products, showcasing a critical regulatory node. For instance, in the absence of glutathione (B108866), the metabolism of 5(6)-epoxy-8,11,14-eicosatrienoic acid by ram seminal vesicles predominantly yields 5-hydroxyprostaglandin I1α and 5-hydroxyprostaglandin I1β. nih.gov However, in the presence of glutathione, the pathway shifts to produce this compound and 5(6)-epoxyprostaglandin E1. nih.gov

This glutathione-dependency highlights a significant aspect of eicosanoid cross-talk. The endoperoxide E isomerase, an enzyme crucial for the formation of prostaglandin (B15479496) E series, requires glutathione as a cofactor. nih.gov This suggests that the biosynthesis of this compound is in competition for glutathione with other glutathione-dependent processes, including the synthesis of leukotrienes and the detoxification of lipid peroxides. pulmonarychronicles.com

Furthermore, being a member of the prostaglandin E (PGE) series, this compound is closely related to other prostaglandins (B1171923) such as PGE2 and PGF2α, as well as thromboxanes, all of which are synthesized from the common precursor prostaglandin H2 (PGH2) via the COX pathway. mdpi.com While direct antagonistic or synergistic interactions with leukotrienes or thromboxanes have not been extensively detailed in available research, their shared origin from arachidonic acid and common enzymatic machinery imply a competitive balance in their synthesis. wikipedia.org The regulation of these pathways is often cell-type specific and depends on the expression and activity of terminal synthases. frontiersin.org

The following table summarizes the key eicosanoid interactions involving the metabolic pathway of this compound.

| Interacting Eicosanoid/Pathway | Nature of Interaction | Reference |

| Cytochrome P450 Pathway | Precursor (5(6)-EET) is a product of this pathway. | nih.gov |

| Prostaglandin I Series | In the absence of glutathione, the precursor metabolism shifts towards 5-hydroxyprostaglandin I1α and I1β. | nih.gov |

| Leukotriene Pathway | Competition for the common precursor arachidonic acid and the cofactor glutathione. | wikipedia.orgpulmonarychronicles.com |

| Thromboxane Pathway | Shared origin from PGH2 via the COX pathway, implying competitive synthesis. | wikipedia.orgmdpi.com |

Integration with Fatty Acid Metabolism and Lipidomics

Once released, arachidonic acid is available as a substrate for various enzymatic pathways. The formation of this compound proceeds through the initial action of cytochrome P450 epoxygenase on arachidonic acid to form 5(6)-EET. nih.gov This epoxide is then hydrolyzed by epoxide hydrolases to form 5,6-dihydroxyeicosatrienoic acid (5,6-DiHET), which serves as a direct substrate for the cyclooxygenase-mediated synthesis of this compound in the presence of glutathione. capes.gov.br This multi-step conversion highlights how the flux of fatty acids through different metabolic routes can influence the production of this specific prostaglandin.

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful tool to understand the integration of this compound within the lipidome. novelgenetech.com Through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is possible to profile a wide array of eicosanoids and other lipid mediators simultaneously, offering a snapshot of the metabolic state of a cell or tissue. researchgate.net For instance, a lipidomics study on a rat model of diet-induced hyperlipidemia noted a decrease in the plasma levels of 5(6)-DiHET, the precursor to this compound. This finding suggests a potential alteration in the cytochrome P450-epoxygenase pathway of arachidonic acid metabolism in metabolic disorders.

The table below outlines the key enzymes and precursors in the metabolic pathway of this compound, illustrating its connection to fatty acid metabolism.

| Precursor/Enzyme | Role in the Pathway | Connection to Fatty Acid Metabolism | Reference |

| Arachidonic Acid | Ultimate precursor | A key polyunsaturated fatty acid derived from dietary sources or synthesized from linoleic acid. | wikipedia.org |

| Phospholipase A2 | Enzyme | Releases arachidonic acid from membrane phospholipids. | mdpi.com |

| Cytochrome P450 Epoxygenase | Enzyme | Converts arachidonic acid to 5(6)-EET. | nih.gov |

| Epoxide Hydrolase | Enzyme | Converts 5(6)-EET to 5,6-DiHET. | capes.gov.br |

| Cyclooxygenase (COX) | Enzyme | Acts on 5,6-DiHET to form prostaglandin endoperoxides. | nih.gov |

| Endoperoxide E Isomerase | Enzyme | Isomerizes prostaglandin endoperoxides to the PGE series, requiring glutathione. | nih.gov |

Connection to Oxidative Stress and Redox Signaling Pathways

The synthesis and potential functions of this compound are closely intertwined with cellular oxidative stress and redox signaling. A primary link is its dependence on glutathione (GSH) for biosynthesis. nih.gov Glutathione is a major intracellular antioxidant, playing a critical role in detoxifying reactive oxygen species (ROS) and maintaining the cellular redox balance. frontiersin.org The requirement of GSH as a cofactor for the endoperoxide E isomerase that produces the PGE series suggests that the synthesis of this compound is sensitive to the cellular redox state. nih.gov Under conditions of oxidative stress where GSH levels are depleted, the production of this prostaglandin may be impaired.

Conversely, the prostaglandin E series, to which this compound belongs, can modulate oxidative stress. For example, Prostaglandin E1 has been shown to protect hepatocytes from oxidative damage by scavenging intracellular ROS. ajol.info It can also abrogate reductive stress and subsequent oxidative injury in hypoperfused liver by attenuating mitochondrial dysfunction. nih.gov This suggests a potential feedback loop where the production of PGE1-related compounds is influenced by the redox environment, and they, in turn, can help mitigate oxidative damage.

Furthermore, some prostaglandins, like PGA2, can induce the expression of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis. jst.go.jp This induction helps to protect cells from oxidative stress. jst.go.jp While this has not been shown specifically for this compound, it points to a broader mechanism by which prostaglandins can regulate cellular antioxidant defenses.

The metabolism of eicosanoids, in general, is a source of and a response to oxidative stress. The cyclooxygenase and lipoxygenase enzymes that produce eicosanoids are themselves involved in oxidative processes. researchgate.net The formation of prostaglandin endoperoxides by COX involves radical-mediated reactions. nih.gov Therefore, the synthesis of this compound is part of a cascade of redox reactions.

The table below summarizes the connections between this compound and oxidative stress/redox signaling.

| Connection | Description | Reference |

| Glutathione-Dependent Synthesis | Requires the major intracellular antioxidant, glutathione, for its formation, linking its synthesis to the cellular redox state. | nih.gov |

| Modulation of Oxidative Stress | The parent compound, Prostaglandin E1, has demonstrated protective effects against oxidative injury in various cell types. | ajol.infonih.gov |

| Regulation of Antioxidant Enzymes | Other prostaglandins can induce the synthesis of glutathione, suggesting a potential role in enhancing cellular antioxidant capacity. | jst.go.jp |

| Involvement in Redox Reactions | The overall eicosanoid synthesis pathway involves enzymatic steps that are inherently oxidative in nature. | researchgate.netnih.gov |

Emerging Research Avenues and Future Directions

Elucidation of Novel Biosynthetic and Catabolic Enzymes

The biosynthesis of 5,6-Dihydroxyprostaglandin E1 has been primarily studied in ram seminal vesicles, where it is formed from 5,6-dihydroxyeicosatrienoic acid. spandidos-publications.com Another pathway involves the metabolism of 5(6)-epoxy-8,11,14-eicosatrienoic acid, which can also lead to the formation of this compound. nih.gov The involvement of cyclooxygenase (COX) enzymes is suggested in these transformations. nih.govresearchgate.net However, the specific enzymes responsible for these conversions in various physiological and pathological contexts across different species remain largely uncharacterized. Future research must focus on identifying and characterizing these novel biosynthetic enzymes to understand the regulation of this compound production.

Equally important is the identification of the catabolic enzymes that inactivate this compound. While general prostaglandin (B15479496) catabolic enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) are known to inactivate other prostaglandins (B1171923) like PGE2, their activity towards this compound has not been explicitly demonstrated. nih.gov The elucidation of specific catabolic pathways will be crucial for understanding the half-life and sphere of influence of this compound.

Table 1: Key Research Questions for Biosynthetic and Catabolic Enzyme Discovery

| Research Area | Key Questions |

| Biosynthesis | - What are the specific cyclooxygenases or other synthases that produce this compound from its precursors? - Are there tissue- or cell-specific isozymes involved in its synthesis? - How is the expression and activity of these biosynthetic enzymes regulated? |

| Catabolism | - Which enzymes are responsible for the degradation of this compound? - Does it undergo oxidation by 15-PGDH or other dehydrogenases? - What are the resulting inactive metabolites? |

Discovery of Uncharacterized Receptors or Binding Partners

A critical gap in our knowledge is the absence of identified specific receptors or binding partners for this compound. Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors on the cell surface. nih.gov For instance, prostaglandin E2 signals through four receptor subtypes (EP1, EP2, EP3, and EP4), each triggering distinct downstream pathways. spandidos-publications.com It is plausible that this compound interacts with one of these known EP receptors, or it may have its own unique, as-yet-undiscovered receptor.

Future research should employ receptor binding assays and functional screens to investigate the interaction of this compound with the known family of prostanoid receptors. Furthermore, unbiased approaches, such as affinity chromatography using a labeled this compound analog, could lead to the discovery of novel binding partners, opening up new avenues for understanding its biological function.

Development of Advanced In Vivo and In Vitro Research Tools

Progress in understanding the physiological and pathophysiological roles of this compound is hampered by a lack of specific research tools. While in vitro studies have utilized ram seminal vesicles, more diverse and relevant cellular models are needed. nih.gov The development of cell lines that either overexpress the putative biosynthetic enzymes or are deficient in them would provide powerful systems for studying the cellular effects of this compound.

In the in vivo setting, the generation of knockout animal models for the specific biosynthetic or catabolic enzymes, once identified, will be instrumental. These models would allow for a detailed examination of the consequences of either ablating or augmenting the levels of this compound. Additionally, the creation of specific antibodies and stable, labeled isotopes of this compound are essential for its reliable detection and quantification in biological samples. moleculardepot.com

Application of Omics Technologies (e.g., Advanced Lipidomics, Metabolomics) for Comprehensive Profiling

The fields of lipidomics and metabolomics offer powerful, unbiased approaches to comprehensively profile the metabolic pathways related to this compound. nih.govresearchgate.net Targeted lipidomics can be employed to trace the flux from precursor fatty acids through to the formation and subsequent catabolism of this compound in various biological systems. Untargeted metabolomics can provide a broader picture of the metabolic perturbations that occur in response to altered levels of this prostaglandin, potentially revealing novel biological functions. nih.govacs.org

For instance, a metabolomic study on the fecal fingerprints of calves identified this compound as a potential biomarker in response to endotoxin (B1171834) challenge, hinting at a role in inflammatory processes. mdpi.com Another study identified 5,6-dihydroxyprostaglandin F1a, a related compound, in the culture media of human embryos, suggesting a potential role in developmental biology. ahajournals.orgmdpi.com Expanding these "omics" approaches to different tissues and disease models will be critical for building a comprehensive understanding of the this compound pathway and its interactions with other metabolic networks.

Methodological Innovations in Analytics and High-Throughput Screening

The development of robust and sensitive analytical methods is a cornerstone of advancing research into any bioactive molecule. For this compound, this necessitates the refinement of techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). mdpi.commeasurlabs.com While general methods for eicosanoid analysis exist, the development of a validated, high-sensitivity assay specifically for this compound and its metabolites is a priority. nih.gov

Furthermore, the establishment of high-throughput screening (HTS) assays is essential for the discovery of modulators of the this compound pathway. nih.govharvard.edu Once the key biosynthetic and catabolic enzymes, as well as any specific receptors, are identified, HTS campaigns can be launched to screen large compound libraries for inhibitors or agonists. This could lead to the development of novel therapeutic agents that target this specific prostaglandin pathway.

Table 2: Potential High-Throughput Screening Assays for this compound Research

| Assay Type | Target | Purpose |

| Enzyme Activity Assay | Novel Biosynthetic/Catabolic Enzymes | To identify inhibitors or activators of this compound synthesis or degradation. |

| Receptor Binding Assay | Uncharacterized Receptors | To identify compounds that bind to the receptor for this compound. |

| Functional Cell-Based Assay | Receptor-Expressing Cells | To measure the downstream cellular response (e.g., cAMP production, calcium mobilization) upon receptor activation or inhibition. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 5,6-Dihydroxyprostaglandin E1 in biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Use reverse-phase chromatography with a C18 column and a mobile phase gradient of methanol/water containing 0.1% formic acid. Ionization should be performed via electrospray (ESI) in negative mode. Validate detection limits using spiked matrices and confirm structural identity via tandem MS (MS/MS) fragmentation patterns .

- Statistical Validation : Apply univariate statistics (e.g., t-tests) to distinguish fold changes (≥2) between experimental groups, as demonstrated in embryo culture media studies .

Q. What is the physiological role of this compound in disease models?

- Key Findings : In multiple sclerosis (MS), elevated levels correlate with progressive neurodegeneration, particularly in secondary-progressive MS (SP-MS). It is linked to pathways involving fatty acid metabolism and oxidative stress .

- Experimental Design : Use metabolomic profiling of cerebrospinal fluid (CSF) paired with clinical neuroimaging (MRI) to assess associations with lesion burden and disability scores .

Q. How can structural properties of this compound inform its bioactivity?

- Approach : Perform quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) to derive electronic descriptors like HOMO energy (E-HOMO) and heat of formation. These parameters predict interactions with receptors, such as estrogen receptors, where dipole-dipole interactions and hydroxyl group positioning are critical .

Advanced Research Questions

Q. How do contradictions in QSAR models for prostaglandin analogs impact drug design?

- Analysis : Discrepancies arise from methodological choices (e.g., AM1 vs. DFT calculations). For instance, AM1-based models show higher predictive power (Q² = 0.755 vs. PM3’s Q² = 0.632) due to better alignment of electronic descriptors with receptor binding .

- Resolution : Cross-validate models using leave-one-out (LOO) cross-validation and prioritize descriptors (e.g., E-HOMO) with consistent contributions across methods .

Q. What experimental strategies address conflicting metabolomic data on this compound in embryo viability studies?

- Case Study : While LC-MS identified 5,6-Dihydroxyprostaglandin F1 as a marker for aneuploid embryos, univariate statistics failed to differentiate amino acid profiles. Resolve this via orthogonal partial least squares-discriminant analysis (OPLS-DA) to isolate confounding variables .

- Validation : Use pathway enrichment (e.g., KEGG) to contextualize findings within broader metabolic networks, such as pentose phosphate or vitamin B6 pathways .

Q. How can this compound be synthesized with high regioselectivity?

- Challenges : Steric hindrance and electronic effects in indole-based precursors often lead to mixed products. For example, 6,7-indolyne derivatives exhibit regioselective Diels-Alder reactivity with 2-substituted furans (up to 15:1 enantiomeric preference) .

- Solutions : Optimize halogenation/fluoride elimination steps and employ 2D NMR (COSY, HMBC) for structural confirmation .

Q. What methodologies validate this compound as a biomarker in neurodegenerative diseases?

- Longitudinal Studies : Track metabolite levels in CSF/plasma across disease stages (e.g., relapsing-remitting vs. progressive MS). Pair with proteomic data (e.g., myelin basic protein) to enhance specificity .

- Multivariate Analysis : Integrate with neuroimaging metrics (e.g., lesion volume) using machine learning to assess combinatorial biomarker efficacy .

Q. How do thermodynamic and electronic descriptors explain activity variations in prostaglandin analogs?

- Key Insights : E-HOMO (electron-donating capacity) and heat of formation (stability) dominate activity. For 5,6-dihydro-11-alkylbenzo[α]carbazoles, E-HOMO values > -9.5 eV enhance receptor binding, while high electrophilicity indices (>2.5) reduce potency due to unfavorable charge transfer .

- Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with ERα’s Glu353/Arg394 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.